2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one
CAS No.:
Cat. No.: VC18272238
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O2S |
|---|---|
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 1-(2-methylphenyl)-2-(oxetan-3-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C12H14O2S/c1-9-4-2-3-5-11(9)12(13)8-15-10-6-14-7-10/h2-5,10H,6-8H2,1H3 |
| Standard InChI Key | DSYREZBVQCWIIA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)CSC2COC2 |
Introduction
2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one is a synthetic organic compound that combines an oxetane ring with a thioether linkage and an o-tolyl group. This unique structure makes it of interest in various chemical and biological applications, particularly in the fields of medicinal chemistry and materials science. The compound is identified by its CAS number, 1499343-56-4, and has a molecular weight of approximately 222.31 g/mol .
Synthesis and Preparation
The synthesis of 2-(Oxetan-3-ylthio)-1-(o-tolyl)ethan-1-one typically involves the reaction of appropriate precursors, such as o-tolyl halides and oxetan-3-ylthiol derivatives, under conditions that facilitate the formation of the desired thioether linkage. Specific synthesis methods may vary depending on the availability of starting materials and the desired yield and purity of the final product.
Potential Applications
This compound is of interest in medicinal chemistry due to its unique structural features, which could confer specific biological activities. It may serve as a lead compound for synthesizing new therapeutic agents or as an intermediate in the production of more complex molecules in pharmaceutical research. Interaction studies involving this compound could focus on its binding affinity to specific enzymes or receptors, potentially revealing insights into its mechanism of action and therapeutic uses.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(4-Fluorophenyl)-2-(oxetan-3-ylthio)ethan-1-one | 1501864-88-5 | Fluorinated phenyl group instead of o-tolyl |
| 2-(Oxetan-2-yl)ethan-1-ol | 362604-33-9 | Oxetane ring but lacks thioether and ketone functionalities |
| 1-(2-Fluorophenyl)-2-(5-o-tolyl-1,3,4-oxadiazol-2-ylthio)ethanone | 861652 | Features an oxadiazole ring instead of oxetane |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume